2,7-Bis(chloromethyl)-9H-fluorene is a chemical compound with the molecular formula and a molecular weight of approximately 263.16 g/mol. It is classified as a chlorinated derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of functional materials and pharmaceuticals.
The synthesis of 2,7-bis(chloromethyl)-9H-fluorene typically involves several methods, most commonly utilizing chloromethylation reactions. One effective route includes the reaction of fluorene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the introduction of chloromethyl groups at the 2 and 7 positions of the fluorene structure.
The molecular structure of 2,7-bis(chloromethyl)-9H-fluorene features two chloromethyl groups attached to the fluorene backbone. The structure can be represented by the following details:
C1=CC=C2C(=C1)C(=C(C=C2)C(Cl)C(Cl)C)C
NQYFZQWZKXKZJH-UHFFFAOYSA-N
This structure indicates that the compound is symmetrical with respect to its chloromethyl substituents, which can influence its reactivity and interaction with other chemical species.
2,7-Bis(chloromethyl)-9H-fluorene can participate in various chemical reactions due to the presence of reactive chloromethyl groups. These reactions include:
The mechanism of action for 2,7-bis(chloromethyl)-9H-fluorene primarily revolves around its ability to act as an electrophile due to the electron-withdrawing nature of the chlorine atoms. This property allows it to participate effectively in nucleophilic substitution reactions.
The physical and chemical properties of 2,7-bis(chloromethyl)-9H-fluorene are crucial for understanding its behavior in different environments:
2,7-Bis(chloromethyl)-9H-fluorene finds several applications in scientific research and industry:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1